molecular formula C15H26ClN3O2 B14060482 C15H26ClN3O2

C15H26ClN3O2

Cat. No.: B14060482
M. Wt: 315.84 g/mol
InChI Key: QNEZNCODIXZQIH-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H26ClN3O2 is known as Metolachlor. It is an organic compound widely used as an herbicide. Metolachlor is a derivative of aniline and belongs to the chloroacetanilide family of herbicides. It is highly effective against grasses and is commonly used in agricultural settings to control weeds in crops such as corn, soybeans, peanuts, sorghum, and cotton .

Preparation Methods

Metolachlor is synthesized from 2-ethyl-6-methylaniline (MEA) through a series of chemical reactions. The synthetic route involves the condensation of MEA with methoxyacetone to form an imine, which is then hydrogenated to yield primarily the S-stereoisomeric amine. This secondary amine is subsequently acetylated with chloroacetyl chloride . Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using solvent-free or catalytic processes to enhance efficiency .

Chemical Reactions Analysis

Metolachlor undergoes various chemical reactions, including:

    Oxidation: Metolachlor can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert Metolachlor into different amine derivatives.

    Substitution: Metolachlor can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Metolachlor has a wide range of scientific research applications:

Mechanism of Action

Metolachlor exerts its herbicidal effects by inhibiting elongases and geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway. This inhibition disrupts cell division and elongation in target plants, leading to their death . The molecular targets include specific enzymes involved in the biosynthesis of essential plant hormones.

Comparison with Similar Compounds

Metolachlor is compared with other chloroacetanilide herbicides such as acetochlor and alachlor. While all these compounds share a similar mode of action, Metolachlor is unique due to its higher efficacy and lower application rates. Similar compounds include:

Metolachlor’s unique stereoisomeric composition and optimized production methods make it a preferred choice in many agricultural applications.

Properties

Molecular Formula

C15H26ClN3O2

Molecular Weight

315.84 g/mol

IUPAC Name

tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H25N3O2.ClH/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;/h4-5,10-11,13,17H,6-9,16H2,1-3H3;1H

InChI Key

QNEZNCODIXZQIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=CC1C2CCNCC2)N.Cl

Origin of Product

United States

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